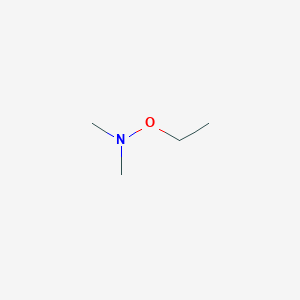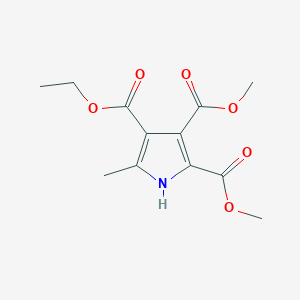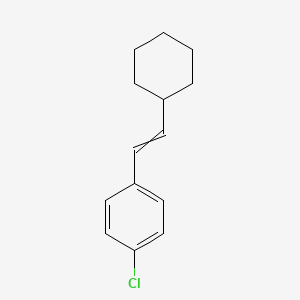
1-Chloro-4-(2-cyclohexylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2-cyclohexylethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclohexylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.
Comparación Con Compuestos Similares
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with a phenylethynyl group instead of a cyclohexylethenyl group.
1-Chloro-4-ethylbenzene: Similar but with an ethyl group instead of a cyclohexylethenyl group.
1-Chloro-4-(cyclohexylmethyl)benzene: Similar but with a cyclohexylmethyl group instead of a cyclohexylethenyl group.
Uniqueness: 1-Chloro-4-(2-cyclohexylethenyl)benzene is unique due to the presence of the cyclohexylethenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
105371-91-3 |
|---|---|
Fórmula molecular |
C14H17Cl |
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
1-chloro-4-(2-cyclohexylethenyl)benzene |
InChI |
InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2 |
Clave InChI |
WTPZTHFSHMBTDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
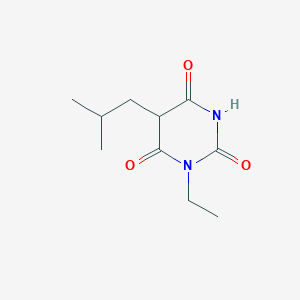
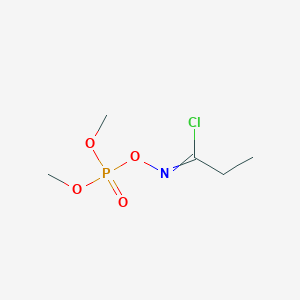
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
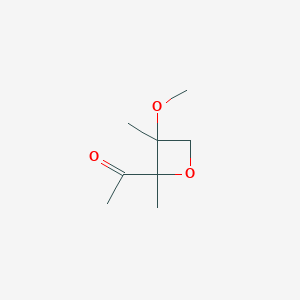
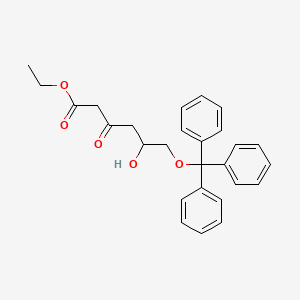
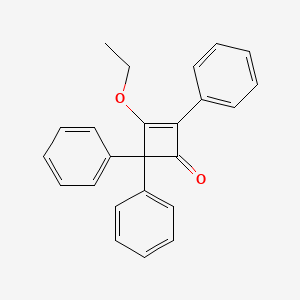
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
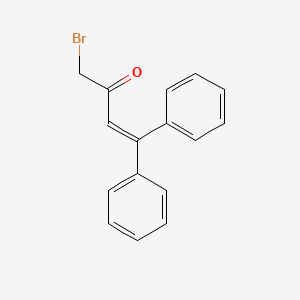
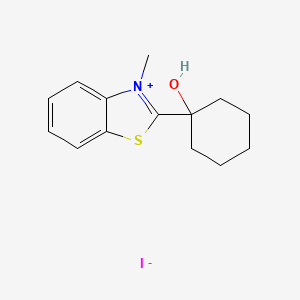
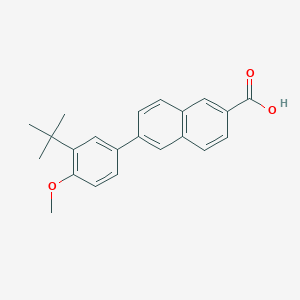
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
